molecular formula C11H21NO3 B6645779 N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide

Cat. No. B6645779
M. Wt: 215.29 g/mol
InChI Key: DQWXYNSTNGNLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide, also known as X-396, is a small molecule inhibitor of the ALK (anaplastic lymphoma kinase) and MET (hepatocyte growth factor receptor) tyrosine kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma. In

Mechanism of Action

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide inhibits the activity of the ALK and MET tyrosine kinases by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation, survival, and migration. By inhibiting the activity of these enzymes, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the ALK and MET tyrosine kinases. In addition, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its potent antitumor activity in various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings.

Future Directions

There are several future directions for the research and development of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as breast cancer and colorectal cancer. Another direction is to explore its combination with other cancer therapeutics to enhance its antitumor activity and overcome drug resistance. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings. Finally, the development of more water-soluble formulations of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide may improve its suitability for in vivo administration.

Synthesis Methods

The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5-methyloxolane-3-carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 4-hydroxypentan-2-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the amide bond. The TBDMS group is then removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide.

Scientific Research Applications

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the activity of the ALK and MET tyrosine kinases, which are known to be involved in the development and progression of cancer. In preclinical studies, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma.

properties

IUPAC Name

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXYNSTNGNLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC(C)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.